(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone
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Overview
Description
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone is a complex organic compound with the molecular formula C20H22N2O3 This compound features a piperazine ring substituted with a benzo[d][1,3]dioxole group and a p-tolyl group
Mechanism of Action
Target of Action
A structurally similar compound, piribedil , acts as a dopamine agonist
Mode of Action
If it does indeed interact with dopamine receptors like Piribedil , it may bind to these receptors and mimic the effects of dopamine, leading to increased dopamine activity in the brain.
Pharmacokinetics
A related compound, piribedil , is known to be rapidly absorbed after oral administration, with a Tmax of 1 hour . About 68% of the absorbed Piribedil is excreted in the form of metabolites via the kidneys within 24 hours, and about 25% is excreted via bile . The plasma protein binding rate is relatively low , suggesting that the compound and its metabolites are largely free in the plasma and can therefore exert their pharmacological effects.
Result of Action
If it acts similarly to Piribedil , it may enhance memory and attention, increase the velocity of psychomotor reactions, and improve the lability of nervous processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone typically involves the reaction of 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine with p-tolylmethanone under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piribedil: Another piperazine derivative with similar structural features but different pharmacological properties.
Benzo[d][1,3]dioxol-5-ylmethyl-p-tolyl-amine: Shares the benzo[d][1,3]dioxole group but differs in the rest of the structure.
Uniqueness
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-2-5-17(6-3-15)20(23)22-10-8-21(9-11-22)13-16-4-7-18-19(12-16)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEJIPPPJVEACG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984483 |
Source
|
Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6602-00-2 |
Source
|
Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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